![molecular formula C10H6ClF3N2O B2858843 N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1370592-51-0](/img/structure/B2858843.png)
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound characterized by the presence of a chloro, trifluoromethyl, and cyanoacetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. For instance, the reaction can be performed in a polar solvent such as dimethylformamide (DMF) at temperatures ranging from 50°C to 90°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process.
化学反应分析
Types of Reactions
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids or amides.
科学研究应用
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
作用机制
The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyano group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
相似化合物的比较
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide.
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the trifluoromethyl and cyano groups can enhance the compound’s stability and biological activity, making it a valuable scaffold for drug design and other applications.
属性
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSGTGPZKQTDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858760.png)
![5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2858762.png)
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2858763.png)
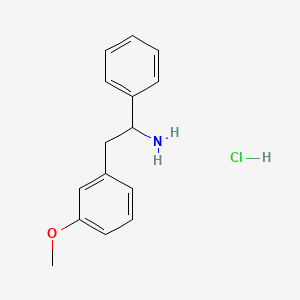
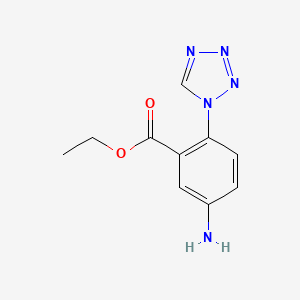

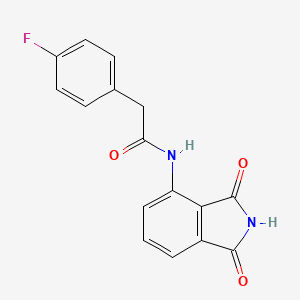
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)
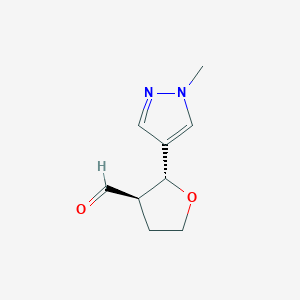
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)
![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)
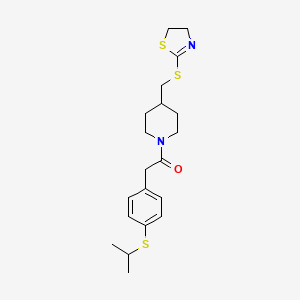
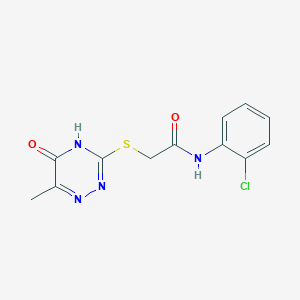
![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)
